Primapterin
Overview
Description
Synthesis Analysis
A new regiospecific synthesis of anapterin and primapterin has been reported . The exact metabolic origin of primapterin and anapterin is still obscure .Molecular Structure Analysis
Primapterin is a member of the class of biopterins that consists of pterin bearing amino, oxo and 1,2-dihydroxypropyl substituents at positions 2, 4 and 7 respectively .Chemical Reactions Analysis
Primapterin is formed from biopterin by an isomerization reaction . The 6-substituted pterin to 7-substituted pterin conversion occurs in the absence of pterin-4a-carbinolamine dehydratase and is shown to be a nonenzymatic process .Physical And Chemical Properties Analysis
Primapterin is a liquid with a boiling point of 502.6±53.0 °C (Predicted) and a density of 1.86±0.1 g/cm3 (Predicted) . It is soluble in aqueous acid .Scientific Research Applications
Primapterin in Phenylketonuria Variants
Primapterin, identified as a new pterin metabolite, has been notably associated with atypical phenylketonuria (PKU) variants. In the context of Primapterinuria, a variant of hyperphenylalaninemia, it's marked by the excretion of 7-substituted pterins, including primapterin, in patients' urine. This condition differs from classical PKU, with patients not requiring a low phenylalanine diet or neurotransmitter precursors like L-DOPA and 5-hydroxytryptophan. Initial patients described by Dhondt et al. and Blaskovics & Giudici showed that a tetrahydrobiopterin loading test indicated primapterin (7-biopterin) might derive from 6-biopterin. These findings imply that primapterin formation might involve an isomerization reaction from biopterin, but the exact metabolic origin remains unclear (Blau et al., 1989) (Blaskovics et al., 1991).
Enzymatic and Genetic Insights
Studies on primapterinuria have highlighted the role of specific enzymes and genetic mutations. For instance, mutations in the pterin-4α-carbinolamine dehydratase (PCBD) gene are implicated in benign forms of hyperphenylalaninemia. These mutations are characterized by elevated urinary excretion of primapterin and could lead to misdiagnosis due to similar symptoms shared with 6-pyruvoyltetrahydropterin synthase deficiency (Thöny et al., 1998).
Exploring Primapterin's Biochemical Pathway
Loading experiments with specific biopterins in primapterinuric patients have provided insights into the biosynthetic pathway of 7-substituted pterins in humans. These studies suggested that primapterin might form from tetrahydro-L-biopterin via an intramolecular rearrangement, indicating a complex biochemical pathway involving primapterin (Adler et al., 1992).
Safety And Hazards
properties
IUPAC Name |
2-amino-7-(1,2-dihydroxypropyl)-3H-pteridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRKRFGNHXANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862990 | |
Record name | 2-Amino-7-(1,2-dihydroxypropyl)pteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Primapterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002263 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Primapterin | |
CAS RN |
2582-88-9 | |
Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2582-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Primapterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Primapterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002263 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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